molecular formula C30H44O4 B1182241 Liquidambaric lactone CAS No. 185051-75-6

Liquidambaric lactone

Cat. No. B1182241
CAS RN: 185051-75-6
M. Wt: 468.7 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of lactones, including compounds similar to liquidambaric lactone, can be achieved through various methods. A notable approach involves palladium-catalyzed synthesis, which allows for the preparation of highly substituted endocyclic enol lactones via a three-component coupling reaction in an ionic liquid, demonstrating excellent regioselectivity and good yields. This method highlights the efficiency and recyclability of the catalyst system in lactone synthesis (Yu Li, Zhengkun Yu, & H. Alper, 2007).

Molecular Structure Analysis

Research on the molecular structure of lactones is crucial for understanding their reactivity and properties. For instance, the revised structure of a sesquiterpene lactone from Bombax malbaricum was determined using 2D NMR experiments, showcasing the importance of accurate molecular characterization in the study of lactones (Puckhaber Ls & Stipanovic Rd, 2001).

Chemical Reactions and Properties

Lactones undergo various chemical reactions, reflecting their versatile chemical properties. A study on the direct aldol reactions catalyzed by 1,1,3,3-tetramethylguanidine lactate without solvent emphasizes the green and effective production of β-hydroxyl ketones, showcasing lactones' reactivity and the potential for sustainable chemical processes (Anlian Zhu et al., 2005).

Physical Properties Analysis

The investigation of physical properties, such as thermodynamics and phase behavior, is essential for the application and processing of lactones. The study on the influence of temperature on the thermodynamics of protic ionic liquid 2-hydroxy diethylammonium lactate in various solvents provides valuable insights into specific molecular interactions and the behavior of lactones in different environments (J. Kulhavy et al., 2016).

Scientific Research Applications

  • Anti-Angiogenic Properties : Liquidambaric lactone, along with other pentacyclic triterpenoids isolated from Liquidambar formosana, has demonstrated significant anti-angiogenic effects. These compounds inhibit vascular endothelial growth factor (VEGF)-induced proliferation and migration in human umbilical vein endothelial cells (HUVECs) (Zhu et al., 2021).

  • Anti-Breast Cancer Targets : Research on Liquidambaris Fructus, the infructescences of Liquidambar formosana, has revealed the anti-breast cancer effects of its triterpenoids, including this compound. This study aimed to identify the anti-breast cancer targets of these triterpenoids, suggesting a potential mechanism involving the inhibition of protein tyrosine kinases autophosphorylation (Qian et al., 2020).

  • HIV-1 Reverse Transcriptase Inhibitory Activity : this compound, among other pentacyclic triterpenes isolated from the roots of Lantana camara, has shown inhibitory activity against HIV-1 reverse transcriptase. This discovery highlights its potential application in the development of anti-HIV drugs (He-ping, 2011).

  • Potential Anticancer Applications : Extracts from the fruits of Liquidambar styraciflua L., containing compounds like this compound, have been evaluated for their anticancer potential. The study indicates that these extracts exhibit cytotoxicity towards cancer cells, suggesting a promising direction for cancer treatment research (Pozzobon et al., 2023).

Safety and Hazards

Liquidambaric lactone should be handled with care. Ensure adequate ventilation. Provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and suitable respirator should be used .

Biochemical Analysis

Biochemical Properties

Liquidambaric lactone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with TRAF2, a protein involved in the Wnt/β-catenin signaling pathway . This compound acts as an inhibitor of TRAF2, thereby modulating the signaling pathway. Additionally, it has been shown to interact with protein tyrosine kinases, inhibiting their autophosphorylation, which is crucial for its anti-cancer properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and increased apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to TRAF2, inhibiting its activity and thereby disrupting the Wnt/β-catenin signaling pathway . This inhibition leads to decreased transcription of target genes involved in cell proliferation and survival. Additionally, this compound inhibits protein tyrosine kinases by preventing their autophosphorylation, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound is metabolized primarily through the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which facilitate the compound’s excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, this compound interacts with transcription factors and other nuclear proteins, modulating gene expression and cellular function .

properties

IUPAC Name

(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQBPBZOVWXRTA-PNZWHSTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liquidambaric lactone
Reactant of Route 2
Liquidambaric lactone
Reactant of Route 3
Liquidambaric lactone
Reactant of Route 4
Liquidambaric lactone
Reactant of Route 5
Liquidambaric lactone
Reactant of Route 6
Liquidambaric lactone

Q & A

Q1: What is the primary mechanism of action of Liquidambaric lactone?

A1: this compound has been identified as a potent inhibitor of TRAF2 []. While the exact downstream effects are still under investigation, TRAF2 plays a crucial role in regulating various signaling pathways, including NF-κB and MAPK, which are often dysregulated in cancer cells. By inhibiting TRAF2, this compound may interfere with these pathways, ultimately leading to anti-cancer effects.

Q2: What is known about the structural characteristics of this compound?

A2: this compound is a pentacyclic triterpene lactone. While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure has been elucidated using various spectroscopic techniques, including IR, MS, 1H NMR, 13C NMR, and X-ray diffraction analysis [, ].

Q3: Where has this compound been found in nature?

A3: this compound has been isolated from several plant sources. It was first discovered in Liquidambar formosana [] and later found in Chaenomeles sinensis immature fruits [] and the roots of Lantana camara [].

Q4: Has this compound shown activity against any diseases?

A4: While research is ongoing, one study identified this compound as a potential anti-cancer agent []. Additionally, fractions from Lantana camara roots, which contained this compound, displayed inhibitory activity against HIV-1 reverse transcriptase []. This suggests potential antiviral properties, though further investigation is needed.

Q5: What are the limitations of the current research on this compound?

A5: Current research on this compound is still in its early stages. While promising activities have been observed, more in-depth studies are needed to:

  • Fully elucidate its mechanism of action: While TRAF2 inhibition has been identified [], further research is needed to understand the downstream effects and specific interactions within cellular pathways.

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